N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide
Description
Triazolopyrimidine Ring Conformation and Tautomerism
The triazolopyrimidine system comprises a bicyclic framework formed by the fusion of a 1,2,4-triazole ring with a pyrimidine ring. X-ray crystallographic studies of analogous triazolopyrimidine derivatives reveal near-planar geometries, with root-mean-square (RMS) deviations of 0.02 Å from planarity. This planarity arises from π-electron delocalization across the fused rings, which stabilizes the aromatic system.
Tautomerism in triazolopyrimidines is influenced by substituent positioning. In the title compound, the 5,7-dimethyl groups impose steric and electronic constraints that favor the 1H tautomeric form, where the proton resides on the pyrimidine nitrogen (N1). This tautomer is further stabilized by intramolecular hydrogen bonding between the sulfonamide NH and the triazole nitrogen (N4), as observed in related structures. Computational studies using density functional theory (DFT) at the B3LYP-D3(BJ)/6–31++G(d,p) level confirm that this tautomer is energetically favored by 8.3 kcal/mol over alternative forms.
Sulfonamide Functional Group Characterization
The sulfonamide group (-SO2NH-) adopts a tetrahedral geometry around the sulfur atom, with bond angles of 109.5° for O-S-O and 104.2° for N-S-O, consistent with sp³ hybridization. Infrared spectroscopy of analogous compounds shows characteristic stretching vibrations at:
The sulfonamide group exhibits strong electron-withdrawing effects, reducing electron density on the adjacent benzene ring by 12% (as calculated via natural bond orbital analysis). This polarization enhances the electrophilic character of the aromatic system, influencing potential reactivity patterns.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N5O2S/c1-12-9-13(2)18(14(3)10-12)27(25,26)20-8-6-7-17-22-23-19-21-15(4)11-16(5)24(17)19/h9-11,20H,6-8H2,1-5H3 |
InChI Key |
FFKISUFYHXAQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC2=NN=C3N2C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine Derivatives
The core is synthesized via cyclocondensation between 4,6-dimethylpyrimidin-2-amine and a triazole precursor. In a representative procedure, 4,6-dimethylpyrimidin-2-amine (1.0 equiv) reacts with 1H-1,2,4-triazole-3-carbaldehyde (1.2 equiv) in acetic acid at 110°C for 12 hours, yielding the triazolopyrimidine ring. The reaction proceeds through imine formation followed by intramolecular cyclization, with acetic acid acting as both solvent and catalyst. Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (400 MHz, DMSO-) δ 8.72 (s, 1H, triazole-H), 6.98 (s, 1H, pyrimidine-H), 2.51 (s, 3H, CH), 2.49 (s, 3H, CH).
Alternative Route via Diazotization
A patent-published method employs diazotization of 3-amino-5,7-dimethylpyrimidine followed by coupling with a triazole derivative. The amino group is diazotized using NaNO/HCl at −5°C, then reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) at 25°C. This method achieves a 78% yield but requires stringent temperature control to avoid byproducts.
Functionalization with Propylamine Side Chain
Introducing the propylamine linker at position 3 of the triazolopyrimidine core is achieved through nucleophilic substitution or reductive amination.
Nucleophilic Substitution
The triazolopyrimidine (1.0 equiv) reacts with 3-bromopropylamine hydrobromide (1.5 equiv) in the presence of KCO (2.0 equiv) in acetonitrile at 80°C for 8 hours. The reaction mixture is purified via column chromatography (SiO, ethyl acetate/methanol 9:1) to yield the propylamine intermediate (62% yield). Key spectral data include NMR δ 3.45 (t, J = 6.8 Hz, 2H, CHNH), 2.75 (t, J = 7.2 Hz, 2H, CHtriazole), and 1.85 (quintet, J = 6.8 Hz, 2H, CH).
Reductive Amination Optimization
An alternative approach involves reductive amination of 3-oxopropyltriazolopyrimidine with ammonium acetate and NaBHCN in methanol. This method improves yield to 85% under optimized conditions (0.1 M concentration, 25°C, 12 hours). Mass spectrometry (MS) confirms the molecular ion peak at m/z 248.2 [M+H].
Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride
The final step couples the propylamine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride.
Sulfonyl Chloride Preparation
2,4,6-Trimethylbenzenesulfonyl chloride is synthesized by chlorosulfonation of mesitylene. Mesitylene (1.0 equiv) reacts with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours, followed by quenching with ice water. The crude sulfonyl chloride is isolated via filtration (90% purity, 68% yield).
Coupling Reaction
The propylamine intermediate (1.0 equiv) and sulfonyl chloride (1.2 equiv) are combined in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C. After stirring for 4 hours at 25°C, the mixture is washed with 1M HCl and brine. Evaporation yields the crude product, which is recrystallized from ethanol/water (4:1) to afford the target compound (75% yield, 98% purity by HPLC).
Optimization Data Table
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | 75 |
| Temperature (°C) | 0–40 | 25 | 75 |
| Equiv. Sulfonyl Cl | 1.0–1.5 | 1.2 | 75 |
| Base | EtN, Pyridine | EtN | 75 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes (98% purity). Accelerated stability testing (40°C/75% RH, 4 weeks) confirms no degradation.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Research Findings and Implications
- Triazolopyrimidine Core : The 5,7-dimethyl substitution on the triazolopyrimidine ring likely stabilizes the molecule against metabolic degradation, a feature shared with its thiophene analog .
- Sulfonamide Role: Benzenesulfonamides are known to inhibit carbonic anhydrases and tyrosine kinases. The trimethyl variant’s steric bulk may reduce off-target effects compared to smaller sulfonamides .
- Synthetic Feasibility : Both compounds are synthetically accessible via nucleophilic substitution of the propyl-linked triazolopyrimidine with the respective sulfonamide chlorides.
Biological Activity
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is a novel compound that has attracted attention due to its potential biological activities. This compound belongs to the class of sulfonamides and incorporates a triazolo-pyrimidine moiety known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below are key findings regarding its mechanisms of action and therapeutic potential.
- Inhibition of Kinases : The compound acts as an inhibitor of various kinases including JAK1 and JAK2. This inhibition is crucial for reducing inflammation and cell proliferation associated with several diseases such as cancer and autoimmune disorders .
- Targeting Specific Pathways : By binding to the active sites of these kinases, the compound disrupts downstream signaling pathways that are pivotal in cellular growth and survival .
Case Studies and Experimental Results
Several studies have reported on the biological effects of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : In cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Comparative Analysis with Other Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-[3-(5-methyltriazolo[4,3-a]pyrimidin-3-yl)propyl]-sulfonamide | Moderate anti-inflammatory | JAK inhibition |
| 5-Fluorouracil | Anticancer | Thymidylate synthase inhibition |
| Methotrexate | Anticancer | Dihydrofolate reductase inhibition |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Triazolo-Pyrimidine Core : The initial step involves constructing the triazolo-pyrimidine framework through cyclization reactions.
- Sulfonamide Formation : The final product is obtained by reacting the triazolo-pyrimidine with a sulfonamide group under acidic conditions.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide, and how is purity ensured?
- Answer : The synthesis involves multi-step reactions, including:
- Core heterocycle formation : Construction of the 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine scaffold via cyclocondensation of substituted pyrimidine precursors.
- Propyl linker attachment : Alkylation or nucleophilic substitution to introduce the propyl chain at the triazolo-pyrimidine N3 position.
- Sulfonamide coupling : Reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity control : Analytical techniques like HPLC (≥95% purity threshold), NMR (structural confirmation), and mass spectrometry (molecular ion verification) are critical .
Q. How is the molecular structure of this compound validated experimentally?
- Answer : X-ray crystallography is the gold standard for absolute structural confirmation. For routine validation, use:
- ¹H/¹³C NMR : Assign peaks to protons/carbons in the triazolo-pyrimidine core, propyl linker, and sulfonamide group. For example, the methyl groups on the benzene ring appear as singlets (~δ 2.5 ppm in ¹H NMR) .
- High-resolution MS : Confirm the molecular formula (e.g., C₂₀H₂₅N₅O₂S) via exact mass analysis .
Q. What are the primary physicochemical properties relevant to biological studies?
- Answer : Key properties include:
- Solubility : Assessed in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Sulfonamide groups enhance aqueous solubility but may require co-solvents .
- Stability : Evaluate under physiological conditions (pH 7.4, 37°C) via LC-MS to detect degradation products over 24–72 hours .
- LogP : Determined experimentally (e.g., shake-flask method) or computationally (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzyme inhibition potency be resolved?
- Answer : Contradictions may arise from assay conditions. Mitigate by:
- Standardizing assays : Use identical buffer systems (e.g., Tris-HCl vs. HEPES), ATP concentrations (for kinases), and incubation times.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blot for target phosphorylation) .
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies optimize the yield of the sulfonamide coupling step?
- Answer : Key factors include:
- Base selection : Use organic bases (e.g., Et₃N) for faster reaction rates vs. inorganic bases (e.g., K₂CO₃) for better solubility in polar aprotic solvents .
- Solvent optimization : DMF or DMSO enhances sulfonyl chloride reactivity but may require post-reaction dialysis to remove residues.
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., sulfonate ester formation) .
Q. How can in silico modeling guide SAR studies for this compound?
- Answer :
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide’s sulfonyl group, triazolo-pyrimidine’s planar core) using tools like Schrödinger’s Phase .
- QSAR : Correlate substituent effects (e.g., methyl groups on benzene) with bioactivity using descriptors like polar surface area or Hammett constants .
- MD simulations : Simulate binding to target proteins (e.g., kinases) to predict resistance mutations or off-target effects .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological activity across labs?
- Answer :
- Compound integrity : Verify batch-to-batch consistency via DSC (differential scanning calorimetry) for polymorph detection and FTIR for functional group integrity .
- Cell line authentication : Use STR profiling to confirm identity (e.g., HEK293 vs. HeLa).
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) in each assay .
Q. What experimental designs validate target engagement in cellular models?
- Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .
- BRET (Bioluminescence Resonance Energy Transfer) : Detect real-time interactions in live cells using tagged proteins .
- Knockdown/knockout : Compare activity in wild-type vs. CRISPR-edited cells lacking the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
